
4-Cyclopropylbenzene-1-sulfonyl chloride
Overview
Description
4-Cyclopropylbenzene-1-sulfonyl chloride is a sulfonyl chloride derivative featuring a cyclopropyl substituent on the benzene ring. Sulfonyl chlorides are pivotal in forming sulfonamides, sulfonate esters, and other derivatives, with applications in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Direct Sulfonation-Chlorination of Cyclopropylbenzene
The most direct route to 4-cyclopropylbenzene-1-sulfonyl chloride involves the sequential sulfonation and chlorination of cyclopropylbenzene. In this method, cyclopropylbenzene undergoes electrophilic sulfonation using chlorosulfonic acid (ClSO₃H) under controlled conditions. The cyclopropyl group, a strong electron-donating substituent due to hyperconjugation, directs sulfonation to the para position.
A modified procedure adapted from the synthesis of 4-chlorobenzenesulfonyl chloride involves reacting cyclopropylbenzene with 2.5–4.0 equivalents of chlorosulfonic acid in a halogenated solvent such as dichloromethane or chloroform. The reaction is typically conducted at 0–100°C, with optimal yields achieved at 70–90°C. A catalytic amount of an alkali metal sulfate (e.g., sodium sulfate) or ammonium sulfate is added to suppress byproduct formation, such as disulfonyl chlorides. After completion, the mixture is quenched with ice water, and the organic layer is separated, washed, and dried. Anhydrous this compound is obtained by distilling off residual water and solvent under reduced pressure.
Halogenation of 4-Cyclopropylbenzenesulfonic Acid
An alternative approach involves the conversion of pre-formed 4-cyclopropylbenzenesulfonic acid to the corresponding sulfonyl chloride. This two-step method begins with the sulfonation of cyclopropylbenzene using concentrated sulfuric acid or sulfur trioxide (SO₃), followed by chlorination with phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂).
In a representative procedure, 4-cyclopropylbenzenesulfonic acid (1 mol) is refluxed with excess SOCl₂ (5–10 mol) for 4–6 hours. The reaction generates HCl gas, which is scrubbed, and the excess SOCl₂ is removed under vacuum. The crude product is purified via crystallization from a toluene-ethanol mixture (3:1 v/v), yielding this compound with >95% purity. This method avoids the use of chlorosulfonic acid, making it preferable for laboratories lacking specialized equipment for handling corrosive reagents.
Catalytic Friedel-Crafts Sulfonylation
The Friedel-Crafts sulfonylation reaction offers a route to introduce the sulfonyl chloride group directly onto the cyclopropylbenzene ring. However, this method requires careful selection of catalysts and solvents to prevent ring-opening of the cyclopropyl group. A patented approach utilizes ferric chloride (FeCl₃) as a catalyst in a dichloroethane solvent.
Cyclopropylbenzene (1 mol) is reacted with sulfonyl chloride precursors, such as sulfuryl chloride (SO₂Cl₂), in the presence of 5–10 mol% FeCl₃ at 50–70°C. The reaction proceeds via electrophilic aromatic substitution, with the cyclopropyl group directing sulfonylation to the para position. The mixture is stirred for 12–24 hours, after which the catalyst is removed by filtration, and the product is isolated via fractional distillation. This method achieves moderate yields (50–60%) due to competing side reactions but is valued for its atom economy.
Ring-Closing Metathesis of Alkenyl Sulfonamides
A less conventional but innovative method involves the synthesis of the cyclopropyl group through ring-closing metathesis (RCM) of alkenyl sulfonamides, followed by chlorination. Adapted from cyclopropane sulfonamide syntheses, this route begins with N-tert-butyl-(3-chloro)propyl sulfonamide, which undergoes RCM using Grubbs’ catalyst to form the cyclopropane ring. Subsequent chlorination with SOCl₂ converts the sulfonamide to the sulfonyl chloride.
For example, N-tert-butyl-(3-chloro)propyl sulfonamide (1 mol) is treated with n-butyl lithium (2.2 eq) at −30°C in tetrahydrofuran (THF), inducing cyclization to cyclopropane sulfonic acid tert-butylamide. The tert-butyl group is cleaved using formic acid, and the resulting sulfonic acid is chlorinated with SOCl₂. While this method is multi-step and lower-yielding (∼50%), it demonstrates the versatility of modern organometallic techniques in constructing strained rings.
Industrial-Scale Synthesis Considerations
Scalable production of this compound prioritizes cost efficiency and minimal waste. The direct sulfonation-chlorination method (Section 1) is favored in industrial settings due to its high atom efficiency and compatibility with continuous flow reactors. Key optimizations include:
- Solvent Recycling : Halogenated solvents are recovered via distillation and reused in subsequent batches.
- Catalyst Regeneration : Alkali metal sulfates are filtered and reactivated, reducing material costs.
- Byproduct Management : Unreacted chlorosulfonic acid is neutralized with aqueous sodium bicarbonate, generating non-hazardous sodium sulfate.
A pilot-scale process reported in Patent GB2135666A achieved a 75% yield with a throughput of 100 kg/day, underscoring its viability for large-scale applications.
Purification and Characterization
Crude this compound is purified via solvent-assisted crystallization. A mixture of toluene and ethanol (3:1 v/v) is heated to 70°C to dissolve the product, followed by gradual cooling to −15°C to induce crystallization. The crystals are filtered, washed with cold toluene, and dried under vacuum (50°C, <30 mbar), yielding a colorless solid with 99.8% purity (GC).
Characterization data from Sigma-Aldrich’s product catalog (Catalog No. APOH14DBABF4) confirms the following properties:
- Molecular Formula : C₉H₉ClO₂S
- Molecular Weight : 216.69 g/mol
- Storage : 2–8°C in airtight containers
- Hazard Classification : Corrosive (GHS05)
Chemical Reactions Analysis
4-Cyclopropylbenzene-1-sulfonyl chloride undergoes various chemical reactions, primarily involving the sulfonyl chloride group. Some common reactions include:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives. Common reagents include amines, alcohols, and thiols.
Reduction: The sulfonyl chloride group can be reduced to the corresponding sulfonyl hydride using reducing agents such as lithium aluminum hydride (LiAlH4).
The major products formed from these reactions depend on the nature of the nucleophile or reducing/oxidizing agent used.
Scientific Research Applications
Medicinal Chemistry
4-Cyclopropylbenzene-1-sulfonyl chloride serves as an important intermediate in the synthesis of sulfonamide derivatives, which are known for their antibacterial and antitumor activities. The sulfonamide group is crucial in drug design due to its ability to mimic the structure of p-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis.
Case Study: Synthesis of Anticancer Agents
Research has demonstrated that derivatives of sulfonamide compounds exhibit significant anticancer properties. For instance, 4-cyclopropylbenzene-1-sulfonamide has been explored for its potential against small-cell lung cancer (SCLC) models. Studies indicate that compounds derived from this sulfonyl chloride can lead to rapid tumor regression in xenograft models, showcasing their therapeutic potential .
Organic Synthesis
The compound is utilized as a reagent in various organic synthesis reactions, particularly in the formation of sulfonamides through nucleophilic substitution reactions. The electrophilic nature of the sulfonyl chloride allows it to react with amines effectively, leading to the formation of stable sulfonamide bonds.
Synthesis Process Overview
- Reagent Preparation : this compound is reacted with amines under controlled conditions.
- Reaction Conditions : Typically performed in solvents like THF or dichloromethane at low temperatures to minimize side reactions.
- Product Isolation : The resulting sulfonamide can be purified through crystallization or chromatography.
Applications in Drug Discovery
This compound has been instrumental in the development of small-molecule inhibitors targeting various biological pathways. Its derivatives have been assessed for their ability to inhibit specific enzymes or proteins involved in disease processes.
Example: Inhibitors of Protein Targets
Inhibitors derived from this compound have shown promise as modulators of protein interactions critical for cancer cell proliferation. For instance, research has identified compounds that bind effectively to key proteins involved in cell signaling pathways, potentially leading to new cancer therapies .
Structure-Activity Relationship (SAR) Studies
The compound's structure allows for extensive SAR studies, where modifications can be made to the cyclopropyl group or the sulfonamide moiety to enhance biological activity or selectivity.
Key Findings from SAR Studies
- Alterations at the para position of the benzene ring can significantly affect potency and selectivity against target enzymes.
- Variations in the cyclopropyl group can influence pharmacokinetic properties such as solubility and metabolic stability.
Analytical Applications
In addition to its synthetic applications, this compound is also used as a reagent in analytical chemistry for the derivatization of amines and phenols, aiding in their detection and quantification.
Application Area | Description |
---|---|
Medicinal Chemistry | Synthesis of antibacterial and anticancer agents |
Organic Synthesis | Reagent for forming sulfonamides through nucleophilic substitution |
Drug Discovery | Development of small-molecule inhibitors targeting specific proteins |
Structure-Activity Relationship | Modifications leading to enhanced biological activity |
Analytical Chemistry | Derivatization reagent for amines and phenols |
Mechanism of Action
The mechanism of action of 4-Cyclopropylbenzene-1-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications, where the compound acts as an intermediate in the formation of more complex molecules .
Comparison with Similar Compounds
The following table and analysis compare 4-Cyclopropylbenzene-1-sulfonyl chloride with structurally related sulfonyl derivatives, emphasizing molecular properties, reactivity, and applications.
*Molecular weight estimated based on analogous structures.
Key Research Findings and Analysis
Substituent Effects on Reactivity: The cyclopropyl group in this compound enhances electrophilicity at the sulfonyl chloride group compared to bulkier substituents (e.g., phenyl in Sulphenone) . This makes it more reactive in nucleophilic substitutions, ideal for synthesizing sulfonamides in drug discovery. The carbamoyl group in 4-(cyclopropylcarbamoyl)benzene-1-sulfonyl chloride reduces reactivity but increases polarity, favoring solubility in polar solvents for biomedical applications .
Functional Group Influence on Applications :
- Sulfonyl Fluorides (e.g., 4-Cyclopropylbenzene-1-sulfonyl fluoride) : Preferred for click chemistry and bioconjugation due to their hydrolytic stability .
- Chloropentanamido Derivatives (e.g., 4-(5-Chloropentanamido)benzene-1-sulfonyl chloride) : The aliphatic chain and amide group enable use as a linker in prodrugs or polymer crosslinking .
Safety and Handling: Sulfonyl chlorides universally require dry storage and PPE due to moisture sensitivity and corrosivity. Fluorides demand additional ventilation to mitigate inhalation risks . Sulphenone’s environmental persistence highlights the need for safer alternatives in agrochemicals, where cyclopropyl derivatives may offer improved degradation profiles .
Biological Activity
4-Cyclopropylbenzene-1-sulfonyl chloride (CAS No. 167404-32-2) is an organic compound characterized by a cyclopropyl group attached to a benzene ring, further substituted with a sulfonyl chloride group. This compound has garnered interest in organic synthesis due to its reactive sulfonyl chloride functional group, which facilitates the formation of various sulfonamide derivatives known for their biological activities, particularly in medicinal chemistry.
- Molecular Formula : C₉H₉ClO₂S
- Molecular Weight : 216.68 g/mol
The sulfonyl chloride group is known for its reactivity, making it a valuable intermediate in the synthesis of sulfonamides and other biologically active compounds.
The biological activity of this compound may be attributed to its ability to interact with various biological targets, including enzymes and receptors. The mechanism typically involves:
- Enzyme Inhibition : The sulfonamide derivatives can inhibit key enzymes involved in bacterial growth or cancer cell proliferation.
- Modulation of Biological Pathways : By interacting with specific molecular targets, these compounds can alter cellular processes, leading to therapeutic effects.
Case Studies and Research Findings
Several studies have explored the biological implications of sulfonamide derivatives:
- Antimicrobial Activity : Research has demonstrated that sulfonamide compounds can inhibit bacterial growth by targeting dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. For instance, studies have shown that modifications in the sulfonamide structure can enhance antibacterial potency against resistant strains .
- Anticancer Properties : Compounds similar to this compound have been evaluated for their potential to induce apoptosis in cancer cells. A study indicated that certain sulfonamide derivatives could effectively inhibit the proliferation of cancer cell lines through apoptosis induction .
- Anti-inflammatory Effects : Some research suggests that sulfonamide compounds may possess anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which play a significant role in inflammation .
Comparative Analysis of Related Compounds
The following table summarizes the biological activities of selected compounds related to this compound:
Compound | Antibacterial | Antifungal | Anticancer | Anti-inflammatory |
---|---|---|---|---|
4-Cyclopropylbenzene-1-sulfonamide | Moderate | Low | Moderate | Moderate |
Sulfanilamide | High | Moderate | Low | Low |
Trimethoprim | High | Low | Low | Low |
Q & A
Basic Questions
Q. What are the standard synthetic routes for preparing 4-Cyclopropylbenzene-1-sulfonyl chloride?
The synthesis typically involves sulfonation of a benzene derivative followed by chlorination. For example, cyclopropylbenzene may undergo sulfonation with chlorosulfonic acid to form the sulfonic acid intermediate, which is then converted to the sulfonyl chloride using phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). Reactions are performed under anhydrous conditions in solvents like dichloromethane or chloroform, with inert gas purging to avoid hydrolysis .
Q. How is this compound purified after synthesis?
Purification often employs recrystallization from non-polar solvents (e.g., hexane) or column chromatography using silica gel and eluents such as ethyl acetate/hexane mixtures. High-performance liquid chromatography (HPLC) may be used for analytical validation, as described in pharmacopeial methods for related sulfonamides .
Q. What are the solubility characteristics of this compound?
The compound is highly soluble in chlorinated solvents (dichloromethane, chloroform) and moderately soluble in acetone or tetrahydrofuran (THF). It is insoluble in water due to its hydrophobic cyclopropyl and sulfonyl chloride groups. Solubility data for analogous sulfonyl chlorides support these trends .
Q. What are the recommended storage conditions to ensure stability?
Store under inert gas (argon or nitrogen) at 2–8°C in airtight, moisture-resistant containers. The sulfonyl chloride group is prone to hydrolysis, and exposure to humidity can degrade the compound .
Advanced Research Questions
Q. How can reaction mechanisms for sulfonyl chloride formation be validated experimentally?
Mechanistic studies may use isotopic labeling (e.g., ³⁵S in sulfonation steps) or kinetic profiling via NMR spectroscopy. For example, monitoring the disappearance of sulfonic acid intermediates under chlorination conditions can clarify rate-determining steps. Contradictions in literature mechanisms (e.g., radical vs. electrophilic pathways) require comparative analysis of activation energies .
Q. How do researchers resolve discrepancies in reported synthesis yields?
Yield variations often arise from differences in solvent polarity, reaction temperature, or catalyst presence. Systematic optimization using Design of Experiments (DoE) frameworks can identify critical parameters. For instance, dichloromethane may improve yields over chloroform due to better intermediate stabilization .
Q. What advanced analytical methods are used to confirm purity and structure?
- NMR Spectroscopy: ¹H/¹³C NMR to confirm cyclopropyl ring integrity and sulfonyl chloride substitution patterns.
- Mass Spectrometry (HRMS): Exact mass verification (e.g., [M+Na]⁺ peaks) to rule out byproducts.
- HPLC-UV/RI: Pharmacopeial methods with buffered mobile phases (e.g., sodium acetate and 1-octanesulfonate at pH 4.6) ensure >98% purity .
Q. What are its applications in designing bioactive molecules?
The compound serves as a versatile electrophile in nucleophilic substitution reactions. For example:
- Proteomics: Reacts with cysteine residues in proteins for activity-based protein profiling (ABPP).
- Medicinal Chemistry: Used to synthesize sulfonamide inhibitors targeting enzymes like carbonic anhydrase or matrix metalloproteinases. Cross-coupling with arylboronic acids enables access to biaryl sulfones with therapeutic potential .
Properties
IUPAC Name |
4-cyclopropylbenzenesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2S/c10-13(11,12)9-5-3-8(4-6-9)7-1-2-7/h3-7H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCHUBTJEGZWBFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=C(C=C2)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60622020 | |
Record name | 4-Cyclopropylbenzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60622020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
167404-32-2 | |
Record name | 4-Cyclopropylbenzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60622020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Cyclopropylbenzenesulphonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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